molecular formula C18H21ClN2O3 B5299794 N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE

Cat. No.: B5299794
M. Wt: 348.8 g/mol
InChI Key: UWUHEGCDMOKCSZ-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE is a compound that combines the unique structural features of adamantane and benzamide. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzamide is a simple amide derivative of benzoic acid. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE typically involves the reaction of adamantane derivatives with benzamide derivatives. One common method is the reaction of 1-bromoadamantane with 2-chloro-5-nitrobenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of N-[(ADAMANTAN-1-YL)METHYL]-2-azido-5-nitrobenzamide or N-[(ADAMANTAN-1-YL)METHYL]-2-amino-5-nitrobenzamide.

    Reduction: Formation of N-[(ADAMANTAN-1-YL)METHYL]-2-chloro-5-aminobenzamide.

    Oxidation: Formation of hydroxylated adamantane derivatives.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, allowing it to effectively reach its targets. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-5-NITROBENZAMIDE can be compared with other adamantane derivatives and benzamide derivatives:

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c19-16-2-1-14(21(23)24)6-15(16)17(22)20-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUHEGCDMOKCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337479
Record name 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227327-87-9
Record name 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to the method of Example 14 from 1-adamantanemethylamine (1.0 g) and 2-chloro-5-nitrobenzoic acid (1.22 g) to give the title compound as a yellow solid (1.7 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-5-nitrobenzoic acid (1.22 g) in N,N-dimethylformamide (1.5 ml) was added carbonyldiimidazole (1.0 g). The resulting reaction mixture was stirred for 2.5 h and then 1-adamantanemethylamine (1.0 g) was added. After 14 h the reaction mixture was partitioned between ethyl acetate and water and the organic layer was separated, washed with water and brine and then dried over sodium sulphate (Na2SO4). The organic layer was concentrated under reduced pressure to give a residue which was purified by silica gel chromatography (eluting with 3-10% methanol in dichloromethane) to yield the subtitle compound as a yellow solid (1.7 g).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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